

Spectroscopic Profile of 2-Phenyltoluene: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylbiphenyl

Cat. No.: B165360

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-phenyltoluene (also known as **2-methylbiphenyl**). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for 2-phenyltoluene, presented in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-phenyltoluene. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for 2-Phenyltoluene

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.50 - 7.20	Multiplet	9H	Aromatic Protons (Ar-H)
2.25	Singlet	3H	Methyl Protons (-CH ₃)

Table 2: ¹³C NMR Spectroscopic Data for 2-Phenyltoluene

Chemical Shift (δ) ppm	Assignment
142.1	Quaternary Aromatic Carbon
141.8	Quaternary Aromatic Carbon
135.3	Quaternary Aromatic Carbon
130.3	Aromatic CH
129.5	Aromatic CH
128.0	Aromatic CH
127.2	Aromatic CH
126.7	Aromatic CH
125.8	Aromatic CH
20.5	Methyl Carbon (-CH ₃)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-phenyltoluene is characterized by absorptions corresponding to aromatic C-H and C=C bonds, as well as aliphatic C-H bonds of the methyl group.

Table 3: Key Infrared (IR) Absorption Bands for 2-phenyltoluene

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch (from -CH ₃)
1600 - 1450	Strong	Aromatic C=C Ring Stretch
770 - 730	Strong	Aromatic C-H Bend (ortho-disubstitution)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of 2-phenyltoluene shows a prominent molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for 2-Phenyltoluene

m/z	Relative Intensity (%)	Assignment
168	100	[M] ⁺ (Molecular Ion)
167	~80	[M-H] ⁺
153	~60	[M-CH ₃] ⁺
152	~50	[M-CH ₄] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of 2-phenyltoluene is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane

(TMS) is added as an internal standard (0 ppm).

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ^1H NMR Acquisition: Standard proton NMR spectra are acquired using a single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a liquid sample like 2-phenyltoluene, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm^{-1}). A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

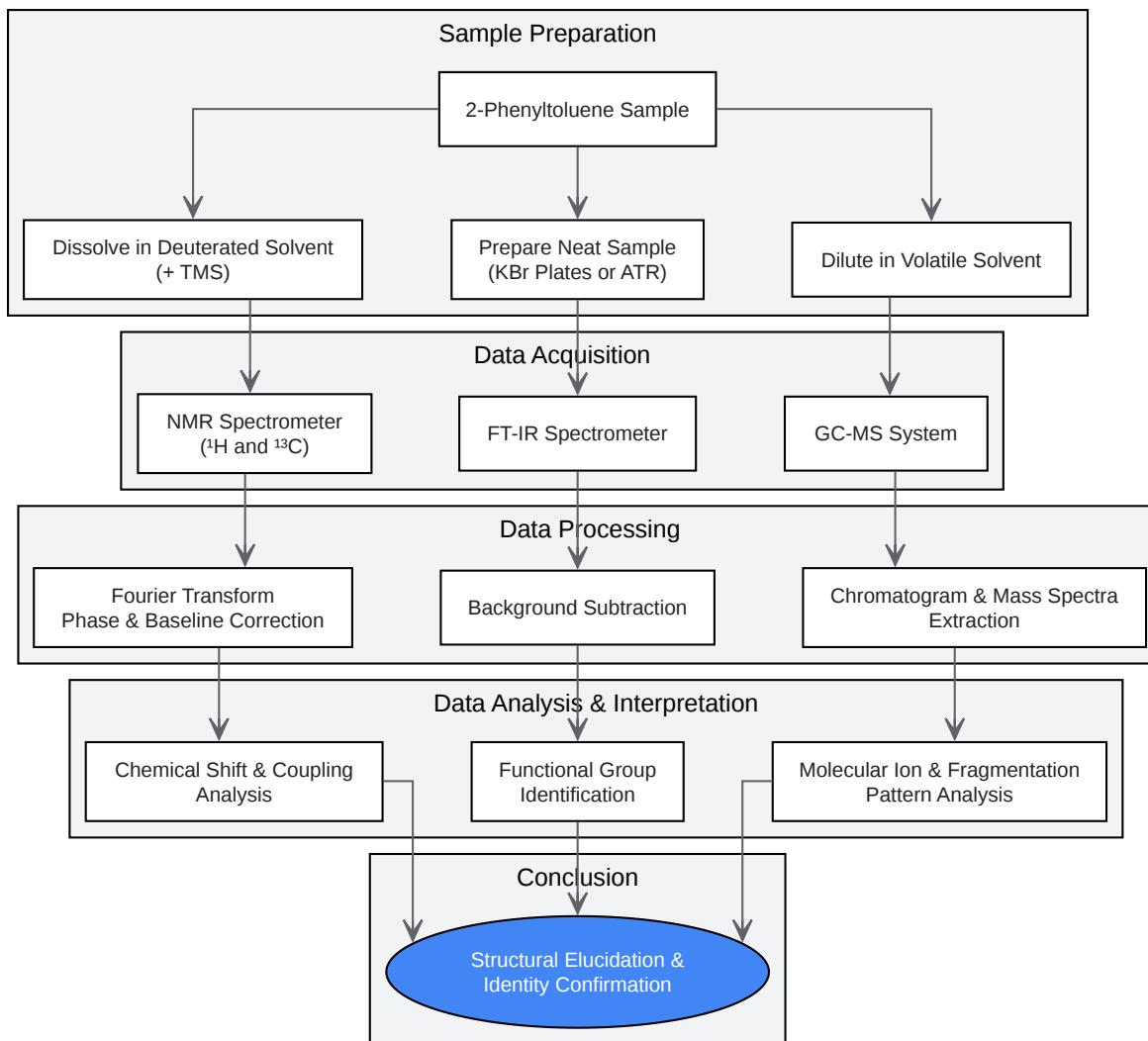
- Sample Preparation: A dilute solution of 2-phenyltoluene is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.
- GC Separation: A small volume (e.g., 1 μ L) of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or similar). The column temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate the components of the sample based on their boiling points and interactions with the stationary phase.
- MS Detection: As 2-phenyltoluene elutes from the GC column, it enters the MS ion source. It is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.
- Data Analysis: The mass spectrum corresponding to the GC peak of 2-phenyltoluene is analyzed to identify the molecular ion and the major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound such as 2-phenyltoluene.

General Spectroscopic Analysis Workflow for 2-Phenyltoluene

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Caption: Workflow for Spectroscopic Analysis.

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